1-Acetyl-3-aminopiperidine
Overview
Description
1-Acetyl-3-aminopiperidine is a chemical compound with the molecular formula C7H14N2O. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of drugs and their biological activities .
Mechanism of Action
Target of Action
1-Acetyl-3-aminopiperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives have been shown to interact with various targets, leading to a range of pharmacological effects .
Biochemical Pathways
Piperidine derivatives have been shown to be involved in various biochemical pathways .
Pharmacokinetics
Piperidine derivatives are known to be important synthetic fragments for designing drugs .
Result of Action
Piperidine derivatives have been shown to have various biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
1-Acetyl-3-aminopiperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cholinesterase enzymes, which are crucial for the breakdown of acetylcholine in the nervous system . The nature of these interactions often involves the inhibition of enzyme activity, which can lead to increased levels of acetylcholine and subsequent effects on neurotransmission.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been shown to affect the expression of genes involved in oxidative stress responses . Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the levels of various metabolites.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cholinesterase enzymes results in the inhibition of these enzymes, thereby increasing acetylcholine levels . This binding interaction is crucial for its role in modulating neurotransmission and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced neurotransmission. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and other systemic effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it may be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity and function, influencing its overall impact on cellular processes.
Preparation Methods
The synthesis of 1-Acetyl-3-aminopiperidine can be achieved through several methods. One common synthetic route involves the acetylation of 3-aminopiperidine. This reaction typically uses acetic anhydride or acetyl chloride as the acetylating agent under basic conditions . Industrial production methods may involve multi-step processes, including the protection of amino groups, selective acetylation, and subsequent deprotection steps to yield the desired compound .
Chemical Reactions Analysis
1-Acetyl-3-aminopiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Acetyl-3-aminopiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of fine chemicals and as a precursor for more complex molecules
Comparison with Similar Compounds
1-Acetyl-3-aminopiperidine can be compared with other piperidine derivatives, such as:
1-Acetyl-4-aminopiperidine: Similar in structure but with the amino group at a different position, leading to different biological activities.
1-Benzyl-3-aminopiperidine: Contains a benzyl group instead of an acetyl group, affecting its chemical reactivity and biological properties.
3-Acetyl-1-aminopiperidine: The acetyl group is at a different position, resulting in distinct chemical and biological behaviors
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6(10)9-4-2-3-7(8)5-9/h7H,2-5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXINAEREEWKDJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018680-22-2 | |
Record name | 1-(3-Amino-1-piperidinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018680-22-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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